4,4'-Methylenebis(benzenesulfonyl chloride)
Overview
Description
4,4’-Methylenebis(benzenesulfonyl chloride) is an organic compound with the molecular formula C13H10Cl2O4S2This compound is primarily used as a building block in organic synthesis, particularly in the production of polymers and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(benzenesulfonyl chloride) can be synthesized through the reaction of diphenylmethane with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: Diphenylmethane is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce sulfonyl chloride groups at the para positions of the benzene rings.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(benzenesulfonyl chloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Methylenebis(benzenesulfonyl chloride) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.
Polymerization: It can be used as a monomer in the polymerization process to create high-performance polymers
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4,4’-Methylenebis(benzenesulfonyl chloride) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, including aromatic piperazine sulfonamide polymers, which are studied for their thermal stability.
Medicinal Chemistry: The compound is used in the synthesis of sulfonamide-based drugs, which have various therapeutic applications.
Material Science: It is employed in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(benzenesulfonyl chloride) primarily involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
- Biphenyl-4,4’-disulfonyl chloride
- Benzene-1,3-disulfonyl chloride
- 2,7-Naphthalenedisulfonyl dichloride
Comparison: 4,4’-Methylenebis(benzenesulfonyl chloride) is unique due to its methylene bridge connecting two benzene rings, which imparts specific reactivity and properties. Compared to biphenyl-4,4’-disulfonyl chloride, which has a direct bond between the benzene rings, the methylene bridge in 4,4’-Methylenebis(benzenesulfonyl chloride) provides greater flexibility and different steric effects. This uniqueness makes it suitable for specific applications in polymer synthesis and material science .
Properties
IUPAC Name |
4-[(4-chlorosulfonylphenyl)methyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S2/c14-20(16,17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)21(15,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMMQCFZCFAHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391877 | |
Record name | 4,4'-Methylenedi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-64-0 | |
Record name | 4,4'-Methylenedi(benzene-1-sulfonyl chloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Methylene-bis(benzenesulfonyl chloride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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